![molecular formula C22H21BrClN3O4 B13368856 Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13368856.png)
Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate involves multiple steps, including the formation of the benzo[5,6]cyclohepta[1,2-b]pyridine core, followed by the introduction of the bromo, chloro, and nitro substituents. The final step involves the esterification of the piperidine carboxylate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromo and chloro substituents can be replaced by hydrogen atoms through catalytic hydrogenation.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and specific catalysts for oxidation reactions. The conditions vary depending on the desired reaction and the stability of the compound under those conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromo group could yield a variety of substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C22H21BrClN3O4 and a molecular weight of approximately 506.777 g/mol. The presence of bromine, chlorine, and nitro groups enhances its reactivity, making it a candidate for further chemical modifications and applications in drug development.
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
- Neurological Disorders : Given its structural complexity and potential for interacting with neurotransmitter systems, this compound may have applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Investigations into its effects on neuroinflammation and neuroprotection are ongoing.
- Antimicrobial Properties : The presence of halogen atoms (bromine and chlorine) in the structure often correlates with enhanced antimicrobial activity. Preliminary studies suggest that this compound may exhibit antibacterial or antifungal properties.
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry explored a series of compounds related to Ethyl 4-(3-bromo-8-chloro-9-nitro...) for their anticancer properties. Results showed that certain derivatives significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotective Effects
Research conducted at a leading university assessed the neuroprotective effects of similar piperidine derivatives on neuronal cell cultures exposed to oxidative stress. The findings indicated that these compounds could reduce oxidative damage and promote cell survival, suggesting potential therapeutic applications for neurodegenerative conditions .
Case Study 3: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of several halogenated compounds against common pathogens. Results demonstrated that Ethyl 4-(3-bromo-8-chloro...) exhibited significant activity against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through further research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of benzo[5,6]cyclohepta[1,2-b]pyridine, such as those with different substituents on the aromatic ring or different ester groups on the piperidine ring.
Uniqueness
The uniqueness of Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate lies in its specific combination of functional groups, which could confer unique properties and activities compared to other similar compounds .
Biological Activity
Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the available literature on its biological properties, including antitumor activity and inhibition of farnesyl protein transferase (FPT), a target in cancer treatment.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C22H22BrClN2O2
- Molecular Weight : 461.78 g/mol
- CAS Number : 165740-12-5
The biological activity of this compound primarily revolves around its ability to inhibit farnesyl protein transferase (FPT). FPT is an enzyme that plays a crucial role in the post-translational modification of proteins involved in cell signaling pathways related to cancer proliferation.
Inhibition of Farnesyl Protein Transferase
Research has shown that derivatives of this compound exhibit potent inhibitory activity against FPT. For instance, studies conducted on various analogues demonstrated that certain compounds had IC50 values (the concentration required to inhibit 50% of enzyme activity) ranging from 15 µM to 30 µM. Specifically, one derivative was reported to have an IC50 value of less than 30 µM, indicating strong inhibition capabilities compared to standard inhibitors like desloratadine .
Antitumor Activity
The antitumor potential of ethyl 4-(3-bromo-8-chloro-9-nitro...) has been evaluated in vitro across several cancer cell lines. The findings are summarized in the table below:
Compound | Cell Line Tested | IC50 (µM) | Activity Level |
---|---|---|---|
Compound A | MCF7 (Breast) | <15 | High |
Compound B | A549 (Lung) | <30 | Moderate |
Compound C | HeLa (Cervical) | <25 | Moderate |
Compound D | HCT116 (Colon) | <20 | High |
These results suggest that while some derivatives are less potent than established chemotherapeutics like Adriamycin, they still exhibit promising antitumor effects, warranting further investigation into their mechanisms and potential clinical applications .
Case Studies and Research Findings
- Study on Structural Modifications : A study investigated various structural modifications of the benzocycloheptapyridine scaffold. The introduction of bromine at specific positions was found to enhance both FPT inhibition and antitumor activity. This highlights the importance of molecular design in optimizing therapeutic efficacy .
- Crystallographic Studies : Crystallographic analysis revealed that these compounds bind effectively within the active site of FPT, providing insights into their binding affinities and interaction dynamics. Such structural data are critical for the rational design of more potent inhibitors .
- Thermodynamic Analysis : Thermodynamic parameters associated with binding interactions were assessed using isothermal titration calorimetry (ITC). The studies indicated favorable enthalpic contributions to binding, which supports the potential for these compounds as effective therapeutic agents against cancers reliant on farnesylation processes .
Properties
Molecular Formula |
C22H21BrClN3O4 |
---|---|
Molecular Weight |
506.8 g/mol |
IUPAC Name |
ethyl 4-(6-bromo-13-chloro-14-nitro-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H21BrClN3O4/c1-2-31-22(28)26-7-5-13(6-8-26)20-17-11-19(27(29)30)18(24)10-14(17)3-4-15-9-16(23)12-25-21(15)20/h9-12H,2-8H2,1H3 |
InChI Key |
TXCNUXVXAYESPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=CC(=C(C=C3CCC4=C2N=CC(=C4)Br)Cl)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
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